邻苯二甲酰胺,N-(对氟苯基)-

描述

Synthesis Analysis

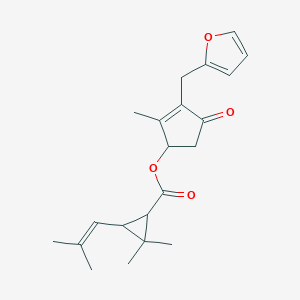

The synthesis of phthalimide derivatives can be achieved through various methods. One approach is the cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate (TFBen) as a CO source, which yields a variety of phthalimide derivatives with high efficiency . Another method involves the reaction of phthalic anhydride with substituted aniline to obtain N-phenylphthalamic acids, which can undergo thermal decomposition to form oxazine derivatives . Additionally, N-(fluoro phenyl) maleamic acids and their corresponding maleimides can be prepared by reacting fluoro phenyl amines with maleic anhydride under modified conditions .

Molecular Structure Analysis

The molecular structure and intermolecular interactions of phthalimide derivatives can be elucidated using single-crystal X-ray diffraction, molecular orbital, and crystal packing calculations. For example, the crystal chemistry of N,N'-diphenylisophthalamide and related compounds reveals important intermolecular interactions and subtle differences in conformations and packing due to intramolecular hydrogen bonding . These structural insights are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions, including acid-catalyzed breakdown and thermal decomposition. The acid-catalyzed breakdown of N-(2-aminophenyl)phthalamic acid, for instance, predominantly forms N-(2-aminophenyl)phthalimide and subsequently rearranges to 2-(2-carboxyphenyl)benzimidazole . The thermal decomposition of N-phenylphthalamic acids, on the other hand, leads directly to oxazine derivatives without the formation of imides or isoimides .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. Polyimides derived from phthalimide-containing diamines exhibit high glass transition temperatures, enhanced thermal stabilities, and in some cases, crystalline transitions despite their irregular repeating sequences . The solubility and film-forming ability of aromatic polyamides based on phthalimide derivatives are also notable, with these materials showing good thermal stability . Furthermore, the synthesis of N-p-nitrophenyl poly(m-phenylene isophthalamide) demonstrates the potential for functionalization of phthalimide polymers, which can affect their inherent viscosity and substitution ratio .

科学研究应用

环境中的存在和来源

邻苯二甲酸酯因其用作增塑剂而被广泛认可,为聚氯乙烯塑料和其他聚合物赋予柔韧性和耐用性。这些化合物的环境传播源于它们在各个行业的广泛应用,导致它们在空气、水、土壤和沉积物中被检测到。值得注意的是,已经观察到一些邻苯二甲酸酯天然存在于植物和微生物来源中,这表明自然界中存在潜在的生物合成途径。这些发现强调了邻苯二甲酸酯作为人为污染物和天然物质的复杂性,需要进一步研究以阐明它们的生态作用和影响 (Huang et al., 2021).

生物活性及生态影响

研究表明,某些邻苯二甲酸酯表现出生物活性,如化感作用、抗微生物和杀虫作用,可能有助于其天然生产者的生存和竞争力。邻苯二甲酸酯在环境中的存在,特别是来自合成来源的邻苯二甲酸酯,引起了人们对其干扰自然生物过程和生态系统健康的担忧。因此,迫切需要进行研究,以了解合成邻苯二甲酸酯与生物圈之间的相互作用 (Huang et al., 2021).

对人类健康的影响

已经进行了广泛的研究来评估邻苯二甲酸酯对人类健康的影响,特别关注它们的内分泌干扰特性。邻苯二甲酸酯与一系列不良健康后果有关,包括生殖和发育问题,这突出了了解其作用机制和对人类健康影响的重要性。人类暴露水平的差异以及各种邻苯二甲酸酯的毒性差异需要进行全面的风险评估和监管措施,以减轻潜在的健康风险 (Katsikantami et al., 2016).

属性

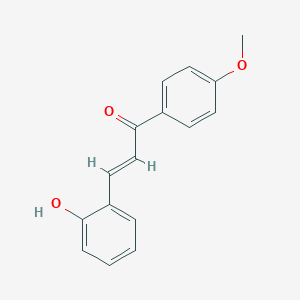

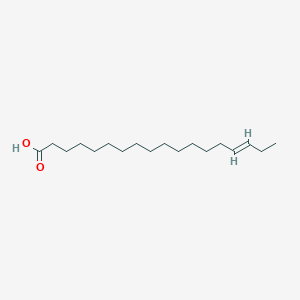

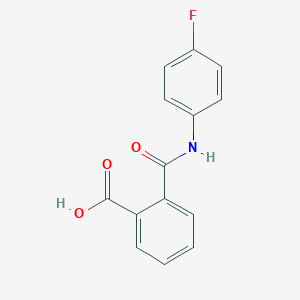

IUPAC Name |

2-[(4-fluorophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGQSGHYCVVQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172932 | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalamic acid, N-(p-fluorophenyl)- | |

CAS RN |

19336-77-7 | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019336777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)phthalamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROPHTHALANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。